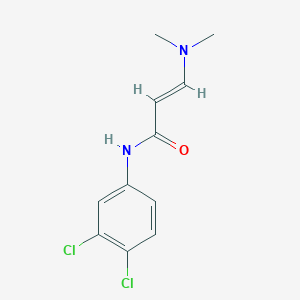

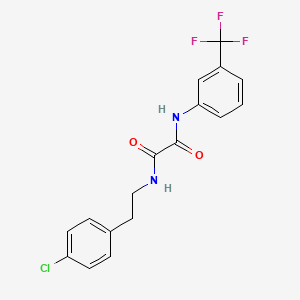

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide, also known as DCDMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCDMA is a member of the acrylamide family and has been found to have a variety of biochemical and physiological effects.

科学的研究の応用

Chemistry and Biochemistry of Acrylamide

Acrylamide, a chemical precursor derived from N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide, is extensively utilized in industrial applications to synthesize polyacrylamide. Polyacrylamide has diverse applications ranging from soil conditioning, wastewater treatment, to uses in cosmetics, paper, and textile industries, highlighting its significance in various scientific and practical fields. The synthesis and applications of polyacrylamide, derived from acrylamide, underline the chemical's critical role in modern industrial processes and its impact on environmental and health sciences. This extensive utility necessitates ongoing research into the chemical's effects, mechanisms, and safety protocols to mitigate potential risks associated with its use and environmental presence (Friedman, 2003).

Industrial Applications and Safety Concerns

The synthetic monomer acrylamide, through its conversion to polyacrylamide, finds widespread industrial use, particularly in water treatment processes. The discovery of acrylamide in food products has prompted intensive investigations into its formation, chemistry, and toxicology to assess potential human health risks. This research underscores the balance between utilizing acrylamide for its beneficial industrial applications and addressing the health concerns associated with its presence in food, necessitating a comprehensive understanding of its properties and effects (Taeymans et al., 2004).

Acrylamide Neurotoxicity and Occupational Health

Studies on acrylamide's neurotoxic effects, particularly among workers exposed to this chemical, provide critical insights into its impact on human health. These investigations highlight the importance of understanding acrylamide's mechanisms of action, including its effects on the nervous system, to develop protective measures for individuals in environments where acrylamide exposure is a risk. The research on acrylamide's neurotoxicity in occupational settings emphasizes the need for continuous evaluation of safety standards and exposure limits to safeguard worker health (Pennisi et al., 2013).

Mechanistic Insights and Toxicological Effects

The exploration of mechanisms underlying acrylamide-induced toxic neuropathies sheds light on the chemical's interaction with cellular components and its potential health implications. Understanding the chemical nature of acrylamide and its effects on the nervous system is vital for developing targeted interventions to mitigate its neurotoxic effects. This research area is crucial for formulating strategies to prevent or treat acrylamide-induced health issues, highlighting the importance of chemical insights in addressing occupational and environmental health challenges (LoPachin & Gavin, 2015).

Coordination Chemistry and Biological Systems

The coordination chemistry of acrylamide with transition metals offers potential insights into its reactivity and interactions within biological systems. This aspect of acrylamide's chemistry could provide valuable information on its metabolic pathways, toxicity mechanisms, and the impact of metal-acrylamide complexes on health. Such studies are essential for understanding acrylamide's behavior in environmental and biological contexts, contributing to the development of safety guidelines and therapeutic approaches for acrylamide exposure (Girma et al., 2005).

特性

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-15(2)6-5-11(16)14-8-3-4-9(12)10(13)7-8/h3-7H,1-2H3,(H,14,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBYTWVHGVWSA-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)

![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)